6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Overview
Description
6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a chemical compound with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol . It is also known by its IUPAC name, (3aS,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one. This compound is an intermediate in the synthesis of queuine, a modified base found at the first anticodon position of specific tRNAs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves the reaction of 2,3-isopropyl-ribose-1-O-methy-4-lactone with appropriate reagents under controlled conditions . The compound can be synthesized through various methods, including the use of chloroform and methanol as solvents . The reaction conditions typically involve maintaining a specific temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in the desired form .
Chemical Reactions Analysis
Types of Reactions: 6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and solvent systems.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of the compound .
Scientific Research Applications
6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as an intermediate in the synthesis of queuine, a modified base found in tRNAs. In biology and medicine, it may be used in studies related to nucleic acid modifications and their effects on cellular processes. Additionally, the compound’s unique structure makes it valuable for industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of queuine, it plays a role in the modification of tRNAs, which can affect protein synthesis and cellular function. The compound’s effects are mediated through its interactions with enzymes and other biomolecules involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one include other furo[3,4-d][1,3]dioxol derivatives, such as 2,3-isopropyl-ribose-1-O-methy-4-lactone and related lactones .
Uniqueness: The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of queuine. This compound’s ability to participate in various chemical reactions and its applications in scientific research make it a valuable chemical entity.
Properties
IUPAC Name |
6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-4-5(13-8)7(10-3)11-6(4)9/h4-5,7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFYHFZSSWKNFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)OC2OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501174479 | |
Record name | Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127758-34-3 | |
Record name | Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127758-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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